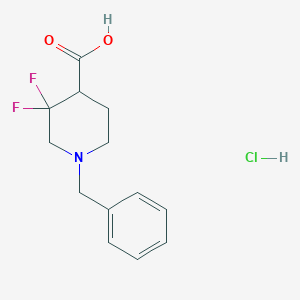![molecular formula C11H17NO6 B1447958 Ácido 1-[(terc-butóxilo)carbonil]pirrolidina-3,3-dicarboxílico CAS No. 1432679-01-0](/img/structure/B1447958.png)
Ácido 1-[(terc-butóxilo)carbonil]pirrolidina-3,3-dicarboxílico
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid is a chemical compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with tert-butoxycarbonyl and two carboxylic acid groups. This compound is commonly used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Métodos De Preparación
The synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) to facilitate the formation of the Boc-protected pyrrolidine derivative. The reaction mixture is then subjected to acidic workup to obtain the final product.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group (Boc) is introduced to protect the amine functionality during synthetic transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid can be compared with other Boc-protected amino acids and pyrrolidine derivatives. Similar compounds include:
N-Boc-pyrrolidine: A simpler Boc-protected pyrrolidine without additional carboxylic acid groups.
N-Boc-proline: A Boc-protected amino acid with a pyrrolidine ring, commonly used in peptide synthesis.
N-Boc-4-hydroxyproline: A Boc-protected derivative of hydroxyproline, used in the synthesis of collagen mimetics.
The uniqueness of 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid lies in its dual carboxylic acid groups, which provide additional functionalization options for synthetic chemists .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUCLGHGBNZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)




![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)







